7-Chloro-8-methylquinoline-2,3-dicarboxylic acid
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Overview
Description
7-Chloro-8-methylquinoline-2,3-dicarboxylic acid is an organic compound with the molecular formula C12H8ClNO4 and a molecular weight of 265.65 g/mol . This compound is characterized by its white to pale yellow crystalline form and is known for its applications in various fields of scientific research .
Preparation Methods
The synthesis of 7-Chloro-8-methylquinoline-2,3-dicarboxylic acid involves several steps. One common method includes the cyclization of 2-methyl-3-chloroaniline with acrolein . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
7-Chloro-8-methylquinoline-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of different quinoline-based compounds.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Chloro-8-methylquinoline-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 7-Chloro-8-methylquinoline-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
7-Chloro-8-methylquinoline-2,3-dicarboxylic acid can be compared with other similar compounds, such as:
7-Chloro-3-methylquinoline-8-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid groups.
7-Chloro-8-methylquinoline: Lacks the dicarboxylic acid groups, making it less reactive in certain chemical reactions.
7-Chloro-8-methylquinoline-3-carboxylic acid: Another derivative with different functional group positioning.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research applications.
Properties
CAS No. |
948290-40-2 |
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Molecular Formula |
C12H8ClNO4 |
Molecular Weight |
265.65 g/mol |
IUPAC Name |
7-chloro-8-methylquinoline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C12H8ClNO4/c1-5-8(13)3-2-6-4-7(11(15)16)10(12(17)18)14-9(5)6/h2-4H,1H3,(H,15,16)(H,17,18) |
InChI Key |
YXOVOXUMRLKDKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=CC(=C(N=C12)C(=O)O)C(=O)O)Cl |
Origin of Product |
United States |
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